![molecular formula C21H20ClN3O3 B1229671 [5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)
[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3-chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential : A linear synthesis approach was employed to create a series of compounds, including those related to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone, showing potential as therapeutic agents. Some synthesized compounds demonstrated considerable inhibitory activity against the α-glucosidase enzyme, along with evaluations of their hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Antifungal Activity : Novel derivatives similar to the chemical structure were synthesized and showed promising effects on antifungal activity. The inclusion of certain phenyl groups was found to enhance this activity, indicating potential applications in antifungal treatments (Lv et al., 2013).
Antimicrobial Properties : Research into pyridine derivatives, closely related to the chemical structure , revealed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Mass Spectrometric and Pyrolytic Behavior : Studies on aryl-substituted isoxazolines, which are chemically related, have been conducted to understand their behavior under mass spectrometric and pyrolytic conditions. This research could have implications for the detection and identification of such compounds in various contexts (Dallakian et al., 1998).
Enantiomerically Pure Compounds Synthesis : Research focused on synthesizing enantiomerically pure compounds, starting from similar structures, highlights the importance of such studies in the development of specific pharmaceutical agents (Zhang et al., 2014).
Isomorphous Structures Analysis : The examination of isomorphous structures related to the compound contributes to a better understanding of molecular interactions and isomorphism in crystallography (Swamy et al., 2013).
Anticancer and Antituberculosis Studies : Research involving derivatives of the compound showed significant anticancer and antituberculosis activities, indicating potential for development as therapeutic agents in these fields (Mallikarjuna et al., 2014).
Docking Studies and Crystal Structure Analysis : Docking studies and crystal structure analyses of tetrazole derivatives, similar in structure, help in understanding molecular interactions, crucial for drug design and development (Al-Hourani et al., 2015).
Molecular Interaction Studies : Research on the molecular interaction of compounds structurally similar to 5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone with cannabinoid receptors provides insights into receptor-ligand interactions, aiding in the development of targeted therapies (Shim et al., 2002).
Lone Pair-π Interaction and Halogen Bonding in Crystal Packing : The investigation of lone pair-π interactions and halogen bonding in the crystal packing of derivatives informs our understanding of non-covalent interactions in supramolecular architectures, which is significant in pharmaceutical formulation and material science (Sharma et al., 2019).
Eigenschaften
Molekularformel |
C21H20ClN3O3 |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-8-3-2-7-18(19)24-9-11-25(12-10-24)21(26)17-14-20(28-23-17)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
InChI-Schlüssel |
QLKGVECXEKDGRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






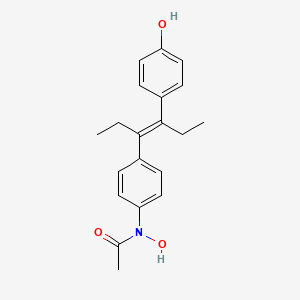
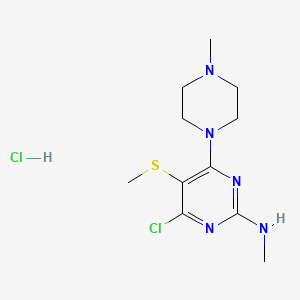
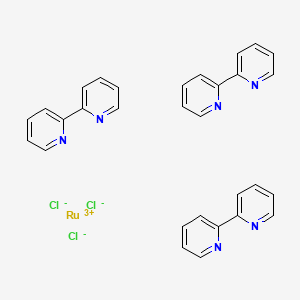

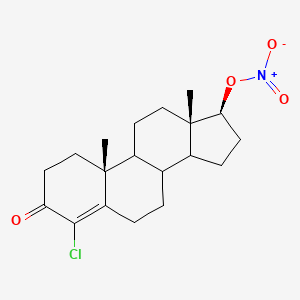
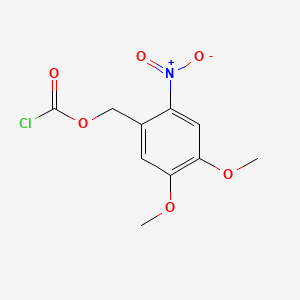


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)